

On-Target Degradation of EGFR with SJF-1528: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SJF-1528**, a potent Proteolysis Targeting Chimera (PROTAC), with other alternatives for inducing the targeted degradation of the Epidermal Growth Factor Receptor (EGFR). Supported by experimental data, this document aims to offer an objective resource for selecting the appropriate tools for cancer research, particularly in the context of EGFR-driven malignancies.

Introduction to SJF-1528 and Targeted Protein Degradation

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein.

SJF-1528 is a PROTAC designed to target EGFR. It is composed of the EGFR inhibitor Lapatinib, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the VHL E3 ligase, **SJF-1528** effectively marks EGFR for degradation by the proteasome. Notably, **SJF-1528** also demonstrates activity against the HER2 receptor.[1]



Comparative Performance of EGFR PROTACs

The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), and their anti-proliferative activity, measured by the IC50 (half-maximal inhibitory concentration). The following table summarizes the performance of **SJF-1528** in comparison to other notable EGFR PROTACs. It is important to exercise caution when directly comparing values across different studies due to variations in experimental conditions, such as cell lines and treatment durations.



PROTA C	Target Ligand	E3 Ligase Ligand	Target EGFR Mutant(s)	Cell Line	DC50 (nM)	IC50 (nM)	Referen ce
SJF- 1528	Lapatinib	VHL	Wild-type	OVCAR8	39.2	-	[1]
SJF- 1528	Lapatinib	VHL	Exon 20 Insertion	HeLa	736.2	-	[1]
SJF- 1528	Lapatinib	VHL	HER2- driven	SKBr3	-	102	
Compou nd 14	Gefitinib	CRBN	Del19	HCC827	0.26	4.91 (96h)	[2]
Compou nd 14	Gefitinib	CRBN	L858R	H3255	20.57	-	[2]
PROTAC 3	Gefitinib	VHL	Del19	HCC827	11.7	-	[3]
PROTAC 3	Gefitinib	VHL	L858R	H3255	22.3	-	[3]
MS39 (Compou nd 6)	Gefitinib	VHL	Del19	HCC-827	5.0	-	[4]
MS39 (Compou nd 6)	Gefitinib	VHL	L858R	H3255	3.3	-	[4]
PROTAC 17	Gefitinib	CRBN	Del19	HCC827	11	-	[3]
PROTAC 17	Gefitinib	CRBN	L858R	H3255	25	-	[3]
CO-1686 based	CO-1686	-	L858R/T 790M	H1975	355.9	-	[5]



PROTAC

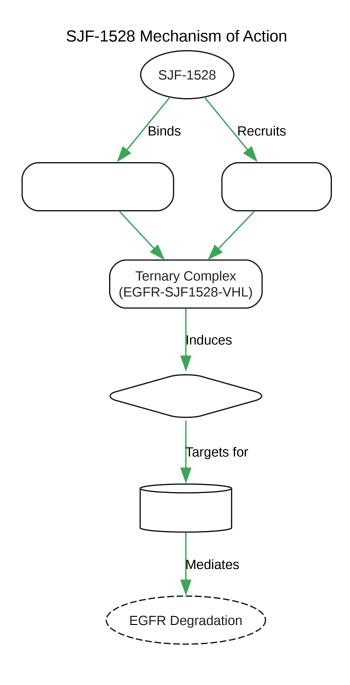
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PROTAC - CRBN L858R/ 20 - 790M	T H1975	13.2	46.82	[3]	_
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Signaling Pathway and Experimental Workflow

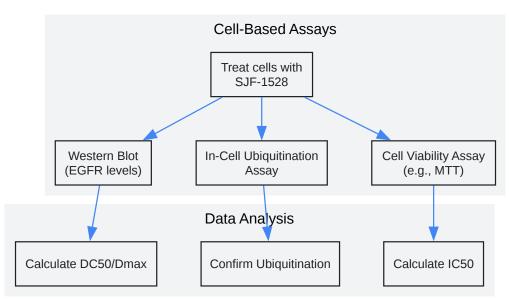
The following diagrams illustrate the mechanism of action of **SJF-1528** and the general experimental workflow for confirming on-target degradation.

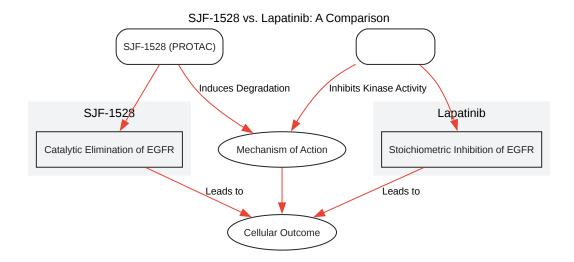






Experimental Workflow for On-Target Degradation







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